molecular formula C18H17ClN2O4S3 B11411217 N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11411217
M. Wt: 457.0 g/mol
InChI Key: INZNQOIHMUNNQQ-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with benzyl, chlorophenylsulfonyl, and ethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Benzyl Substitution: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Chlorophenylsulfonyl Substitution: The chlorophenylsulfonyl group can be added via a sulfonylation reaction using chlorophenylsulfonyl chloride in the presence of a base.

    Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced through a similar sulfonylation reaction using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[(4-bromophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine
  • N-benzyl-4-[(4-methylphenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

Uniqueness

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is unique due to the presence of the chlorophenylsulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H17ClN2O4S3

Molecular Weight

457.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H17ClN2O4S3/c1-2-27(22,23)18-21-17(28(24,25)15-10-8-14(19)9-11-15)16(26-18)20-12-13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3

InChI Key

INZNQOIHMUNNQQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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